Home > Products > Screening Compounds P74907 > (-)-Threo-Mefloquine
(-)-Threo-Mefloquine - 51744-84-4

(-)-Threo-Mefloquine

Catalog Number: EVT-1558651
CAS Number: 51744-84-4
Molecular Formula: C17H16F6N2O
Molecular Weight: 378.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Malaria is a protozoan disease that places an enormous burden on human health in endemic areas around the world. The 2020 World Health Organization malaria report indicates a 60% decrease in the global malaria fatality rate between 2000 to 2019. Despite this, malaria remains a significant cause of morbidity and mortality; 90% of deaths from malaria occur in Africa. Individuals at the highest risk for malaria are those in disease naïve populations, children under age 5, refugees in Central and Eastern Africa, nonimmune civilian and military travelers, pregnant women, and immigrants traveling to their place of origin. Mefloquine, commonly known as Lariam, is an antimalarial drug used for the prevention and treatment of malaria caused by infection with Plasmodium vivax and Plasmodium falciparum. The drug was initially discovered by the Walter Reed Army Institute of Research (WRAIR) during a malaria drug discovery program between 1963 until 1976. It was approved by the FDA in 1989, and was first marketed by Hoffman Laroche. This drug has been the subject of widespread controversy due to concerns regarding neurotoxic effects; product information warns of potential serious neuropsychiatric effects.
Mefloquine is a quinoline derivative used for the prevention and therapy of P. falciparum malaria. Mefloquine therapy is associated with a low rate of transient and asymptomatic serum enzyme elevations and is a rare cause of clinically apparent acute liver injury.
Mefloquine is a quinolinemethanol derivative with antimalarial, anti-inflammatory, and potential chemosensitization and radiosensitization activities. Although the exact mechanism remains to be elucidated, mefloquine, a weak base, preferentially accumulates in lysosomes and disrupts lysosomal function and integrity, thereby leading to host cell death. Similar to chloroquine, the chemosensitizing and radiosensitizing activities of this agent may be related to its inhibition of autophagocytosis, a cellular mechanism involving lysosomal degradation that minimizes the production of reactive oxygen species (ROS) related to tumor reoxygenation and tumor exposure to chemotherapeutic agents and radiation. Compared to chloroquine, mefloquine has better blood-brain-barrier (BBB) penetration.
A phospholipid-interacting antimalarial drug (ANTIMALARIALS). It is very effective against PLASMODIUM FALCIPARUM with very few side effects.
Synthesis Analysis

The synthesis of (-)-Threo-Mefloquine has been accomplished through various methods, focusing on enantioselectivity to obtain the desired stereoisomer. One notable approach involves asymmetric hydrogenation using rhodium catalysts, which has been reported since the early 1990s. This method allows for high yields and enantiomeric excess, achieving an enantioselectivity greater than 99% .

Recent advancements have introduced new catalytic systems that enhance the efficiency of the synthesis. For instance, a four-step process starting from commercially available chiral precursors has been documented, leading to the successful production of (-)-Threo-Mefloquine with confirmed stereochemistry through techniques such as X-ray crystallography .

Molecular Structure Analysis

The molecular structure of (-)-Threo-Mefloquine can be described by its chemical formula, C17H16F6N2OC_{17}H_{16}F_{6}N_{2}O, and it features a complex arrangement of rings and functional groups typical for quinoline derivatives. The compound exhibits two stereogenic centers, which contribute to its classification as a threo isomer characterized by specific spatial arrangements of substituents around these centers.

Structural Data

  • Molecular Weight: 368.32 g/mol
  • Melting Point: Approximately 125 °C
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Distinct signals corresponding to various protons in the molecule have been observed, confirming its structure .
Chemical Reactions Analysis

(-)-Threo-Mefloquine participates in several chemical reactions that are pivotal for its functionalization and further development into pharmaceuticals. Key reactions include:

  • Kinetic Resolution: This method has been utilized to separate enantiomers effectively, allowing for the isolation of (-)-Threo-Mefloquine from racemic mixtures .
  • Oxidation Reactions: The compound can undergo oxidation to form hydroxyl derivatives, which may enhance its pharmacological profile or reduce toxicity .
  • Reactions with Acids: Treatment with various acids has been explored to generate salts or derivatives that exhibit improved solubility or stability .
Mechanism of Action

The mechanism by which (-)-Threo-Mefloquine exerts its antimalarial effects involves interference with the heme detoxification pathway in Plasmodium species. Specifically, it inhibits the polymerization of heme into hemozoin, leading to toxic accumulation within the parasite. This action disrupts vital metabolic processes and ultimately results in parasite death.

Data on Mechanism

  • Inhibition Concentration: Studies have shown that threo-mefloquine exhibits lower toxicity compared to its erythro counterpart while maintaining efficacy against malaria parasites .
  • Pharmacokinetics: The long half-life allows for sustained therapeutic effects, making it suitable for prophylactic use .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like DMSO; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to strong acids and bases.
  • Reactivity: Can engage in nucleophilic substitutions owing to the presence of electron-withdrawing groups on the aromatic ring.

Relevant data from spectroscopic analyses (e.g., NMR, FTIR) confirm these properties and support ongoing research into improving formulations that utilize (-)-Threo-Mefloquine .

Applications

(-)-Threo-Mefloquine is primarily utilized in scientific research focused on malaria treatment and prevention. Its unique properties make it a subject of interest in studies aimed at:

  • Developing New Antimalarial Therapies: Research efforts are directed towards enhancing efficacy while minimizing side effects associated with existing treatments.
  • Toxicology Studies: Investigations into its safety profile compared to other mefloquine isomers are critical for understanding potential adverse effects during drug development .
  • Pharmaceutical Formulations: Ongoing work aims to improve solubility and bioavailability through novel salt formations or complexation strategies.
Introduction to (-)-Threo-Mefloquine

Chemical Identity and Stereochemical Configuration

(-)-Threo-mefloquine, systematically named (11R,12R)-2,8-bis(trifluoromethyl)-α-(piperidin-2-yl)-quinolin-4-methanol, is one of four stereoisomers of the antimalarial compound mefloquine. Its structure features a quinoline core substituted with two trifluoromethyl groups at positions 2 and 8, and a piperidinyl methanol side chain at position 4. The absolute configuration at the chiral centers C11 and C12 was unequivocally determined via X-ray crystallography of its hydrochloride salt, revealing an orthorhombic crystal system with space group P2₁2₁2₁ and unit cell parameters a = 12.6890 Å, b = 18.9720 Å, c = 32.189 Å [5]. This threo (or anti) configuration positions the hydroxyl group at C11 and the proton at C12 on opposite sides of the molecule’s plane, distinct from the erythro (or syn) isomers where these groups reside on the same side [7] [8].

  • Conformational Flexibility: Crystallographic studies show four distinct conformers in the solid state, primarily differing in piperidine ring rotation (up to 15°). The hydrochloride salt forms extensive hydrogen-bonding networks involving the protonated piperidine nitrogen, the hydroxyl group, chloride ions, and water molecules [5].

Historical Context in Antimalarial Drug Development

Mefloquine emerged from the U.S. Army Antimalarial Drug Development Program in the late 1960s, aiming to combat chloroquine-resistant Plasmodium falciparum. Synthesized as a racemic mixture of erythro isomers (RS and SR configurations), it entered clinical use in 1985 (Europe) and 1989 (USA) under the trade name Lariam® [6] [9]. The initial focus on the erythro racemate overshadowed the threo isomers, which were considered minor byproducts with inferior antimalarial activity [1] [7]. Resolution of all four stereoisomers became feasible in the 1990s through:

  • Diastereomeric Salt Formation: Using chiral acids like O,O'-di-p-toluoyl-tartaric acid [7].
  • Asymmetric Synthesis: Sharpless dihydroxylation or rhodium-catalyzed hydrogenation [7].Despite these advances, (-)-threo-mefloquine remained pharmacologically underexplored compared to its (+)-erythro counterpart, which showed superior activity against mycobacteria [1].

Comparative Analysis of Mefloquine Stereoisomers

Table 1: Key Characteristics of Mefloquine Stereoisomers

StereoisomerAbsolute ConfigurationAntimalarial MIC* (μg/mL)Antifungal MIC (μg/mL)Metabolic Half-Life
(+)-Erythro-mefloquine11S,12R1.0–2.0 [5]1 (C. neoformans) [8]Shorter (CYP3A4 substrate) [3]
(−)-Erythro-mefloquine11R,12S1.8–3.2 [5]4 (C. albicans) [8]Longer (reduced clearance) [3]
(−)-Threo-mefloquine11R,12R>4.0 [1]2 (C. neoformans) [8]Intermediate [10]
(+)-Threo-mefloquine11S,12S>4.0 [1]8 (C. albicans) [8]Intermediate [10]

* Against Plasmodium falciparum strains D6/W2

Biological Activity

  • Antimalarial Potency: (-)-Threo-mefloquine exhibits significantly reduced activity against Plasmodium falciparum compared to erythro isomers. In murine models of Mycobacterium avium infection, it failed to reduce bacterial loads in spleen/liver tissues, unlike (+)-erythro-mefloquine [1].
  • Antifungal Activity: Recent studies reveal moderate activity against Cryptococcus neoformans (MIC = 2 μg/mL) but weaker effects on Candida albicans (MIC = 8 μg/mL). This contrasts with the potent erythro isomers, suggesting stereochemistry influences target binding [8].

Metabolic Pathways

(-)-Threo-mefloquine undergoes hepatic metabolism primarily via:

  • CYP3A4: Responsible for ~50% of mefloquine clearance, forming carboxymefloquine [10].
  • CYP1A2: Newly identified as a major metabolizer (fm,CYP1A2 ≈50%), explaining interactions with fluvoxamine (CYP1A2 inhibitor) and inducers like smoking [10].Physiologically-based pharmacokinetic (PBPK) modeling predicts an 88% increase in exposure when co-administered with CYP1A2 inhibitors [10].

Stereochemical Implications for Drug Design

The C11–C12 threo configuration reduces antimalarial efficacy but retains antifungal properties, indicating target-specific stereoselectivity. Modifications at two sites enhance versatility:

  • N1-Piperidine Nitrogen: Forms amides (e.g., N-acetyl, N-succinyl) or carbamates without altering the core stereochemistry [7].
  • C11-Hydroxyl Group: Can be esterified or oxidized, though this is less explored for the threo isomer [7].

Table 2: Synthetic Derivatives of (-)-Threo-Mefloquine

DerivativeModification SiteKey Utility
N-AcetylPiperidine nitrogenIntermediate for chiral resolution [7]
N-SuccinylPiperidine nitrogenProdrug design [7]
N-BocPiperidine nitrogenProtection for C11 reactions [7]

Properties

CAS Number

51744-84-4

Product Name

(-)-Threo-Mefloquine

IUPAC Name

(R)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2R)-piperidin-2-yl]methanol

Molecular Formula

C17H16F6N2O

Molecular Weight

378.31 g/mol

InChI

InChI=1S/C17H16F6N2O/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h3-5,8,12,15,24,26H,1-2,6-7H2/t12-,15-/m1/s1

InChI Key

XEEQGYMUWCZPDN-IUODEOHRSA-N

SMILES

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O

Solubility

In water, 6.212 mg/L at 25 °C (est)

Synonyms

Lariam
Mefloquine
Mefloquine Hydrochloride
Mephloquine
Ro 21 5998 001
Ro-21-5998-001
Ro215998001
WR 142,490
WR 177,602
WR-142,490
WR-177,602
WR142,490
WR177,602

Canonical SMILES

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O

Isomeric SMILES

C1CCN[C@H](C1)[C@@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.